The table below summarizes the key identifying information for this compound:
| Property | Description |
|---|---|
| Chemical Name (IUPAC) | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C₁₇H₂₃NO₅ [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Chemical Structure | (Source: SynZeal) |
This compound is classified as a process-related impurity, not a degradation product [2]. It originates during the semi-synthetic production of Docetaxel itself.
Controlling Impurity 4 requires specific, stability-indicating High-Performance Liquid Chromatography (HPLC) methods that can separate it from other process impurities, degradation products, and formulation excipients [4].
The general workflow for method development and analysis is as follows:
Key Methodological Considerations:
This compound is recognized by suppliers as a chemical entity for which reference standards are available. These standards are vital for:
This compound is a known process intermediate whose presence in the final product indicates residual starting material from synthesis. Its control is mandated in pharmaceutical development, requiring carefully developed HPLC methods and authentic reference standards for accurate monitoring.
The table below summarizes the key technical details of this compound:
| Attribute | Description |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C17H23NO5 [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Role & Classification | Process-related impurity; used as a reference standard for analytical method development and validation [1]. |
This impurity is a chemical building block used in the synthetic process of Docetaxel. Its structure is a component of the side chain used to create the final Docetaxel molecule [1] [2].
The following diagram illustrates how this impurity fits into the Docetaxel manufacturing and control workflow:
Impurity 4 can be carried over into the final Active Pharmaceutical Ingredient (API) if not adequately removed during purification [3]. As shown in the workflow, it is isolated and characterized to serve as a reference standard for quality control, ensuring the main drug substance is free from this impurity at unsafe levels [1].
For regulatory filings like an Abbreviated New Drug Application (ANDA), identification and control of process impurities like this compound are mandatory [1]. Regulatory guidelines require comprehensive impurity profiles, and using a characterized reference standard is essential for accurate testing and validation [3].
Docetaxel Impurity 4 is identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]. It is a process-related impurity formed during the synthesis of docetaxel [2] [3].
The diagram below illustrates the logical relationship and formation pathway of this compound within the docetaxel synthesis process:
This diagram shows Impurity 4 as a side product formed from a key synthetic intermediate.
The table below summarizes the fundamental data for this compound:
| Property | Specification |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C17H23NO5 [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Category | Process-related impurity [2] |
| Typical Use | Analytical reference standard for method development, validation, and quality control (e.g., ANDA) [1] |
While explicit protocols for Impurity 4 are not detailed in the search results, you can infer general approaches from related docetaxel impurity studies:
The available information provides a starting point, but you will likely need to consult more specialized sources for a complete experimental guide:
J. Pharm. Biomed. Anal. 2006, 40(3), 614-22 [2] for foundational methodology.WO2008054233A2 [3], which details docetaxel synthesis and may provide more context on the formation and control of Impurity 4.
The key identifying information for Docetaxel Impurity 4 from the search results is summarized below.
| Property | Description |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C17H23NO5 [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Role | Reference Standard for Analytical Testing [1] |
This impurity is a process-related compound and can be used as a reference standard for analytical method development, validation, and quality control during the commercial production of Docetaxel, particularly for Abbreviated New Drug Applications (ANDAs) [1].
While a specific method for Impurity 4 was not detailed, the general principles for analyzing docetaxel impurities provide important context.
Based on the general analytical practices for pharmaceutical impurities, here is a logical workflow you could follow to develop your own method for this compound. The diagram below outlines the key stages.
For the workflow stages, here are specific details and goals to guide your experimentation.
Rs) between this compound, the main active ingredient, and all other potential impurities and excipient peaks [2] [4].The searched literature confirms the identity and relevance of this compound but does not contain a ready-to-use analytical method.
For detailed protocol development, I suggest you:
"HPLC method for this compound" or "determination of (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid" in specialized scientific databases (e.g., SciFinder, PubMed, Google Scholar).
Docetaxel Impurity 4 is specifically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]. This compound is a chiral synthon or a protected amino acid derivative, which is structurally a side-chain intermediate of docetaxel rather than a direct degradation product.
The table below summarizes its key chemical properties:
| Property | Specification |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C₁₇H₂₃NO₅ [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Role | Process-related impurity; used as a reference standard for Analytical Method Development, Method Validation (AMV), and Quality Control (QC) for ANDA submissions [1] |
A key challenge in analyzing docetaxel formulations is the presence of polysorbate 80, a common solubilizing excipient. Its chromatographic peaks can interfere with the accurate detection and quantification of drug-related impurities [2]. A stability-indicating method must be capable of separating Impurity 4 and other relevant impurities from all placebo components [2].
The following workflow outlines a systematic approach to method development, highlighting the critical step of resolving co-elution issues:
This protocol is adapted from published stability-indicating methods for docetaxel and its impurities [2] [3]. You will need to verify and optimize it specifically for Impurity 4.
1. Instrumentation and Conditions The table below outlines the recommended HPLC parameters.
| Parameter | Specification | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent, with DAD or PDA detector [2] | | Column | Reversed-Phase C18 (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm) [2] | | Mobile Phase | A: 10 mM Ammonium Acetate Buffer B: Acetonitrile C: Methanol [2] | | Gradient Program | Time (min) → %B / %C (Typical Start: 5-10% B, increasing to 70-80% B over 30-40 min) [2] | | Flow Rate | 1.0 mL/min [2] | | Column Temperature | 25-30°C [2] | | Injection Volume | 10-20 µL [2] | | Detection Wavelength | 220-230 nm (PDA recommended for peak purity assessment) [2] |
2. Solution Preparation
3. Analysis Procedure
The method must be validated as per ICH guidelines. The table below summarizes key validation parameters and target criteria, which should be confirmed with experimental data for Impurity 4.
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Inject placebo, standard, and stressed samples (acid, base, oxidative, thermal). | No interference from placebo or other impurities with Impurity 4 peak. Peak purity index ≥ 0.999 [2]. |
| Linearity & Range | Prepare and analyze Impurity 4 standard solutions at a minimum of 5 concentration levels from LOQ to 1.0% or higher. | Correlation coefficient (r) > 0.999. Relative response factor established [2] [3]. |
| Accuracy (Recovery) | Spike placebo with known quantities of Impurity 4 at multiple levels (e.g., 0.1%, 0.5%, 1.0%). Calculate % recovery. | Average recovery between 90-110% [2]. |
| Precision (Repeatability) | Perform six replicate injections of a test solution spiked with Impurity 4 at the specification level (e.g., 0.2%). | %RSD of peak area for Impurity 4 ≤ 5.0% [3]. |
| Limit of Quantification (LOQ) | Determine the lowest concentration that can be quantified with acceptable accuracy and precision (S/N ~10:1). | LOQ for docetaxel impurities is typically < 0.2 µg/mL [2]. |
Once validated, this method is applied in the following areas [1] [2] [3]:
Impurity profiling is a critical component of pharmaceutical development, ensuring drug safety and efficacy by identifying and characterizing minor components in Active Pharmaceutical Ingredients (APIs). For Docetaxel, a potent antineoplastic agent from the taxoid family, controlling process-related impurities is essential for final product quality [1]. This compound, specifically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a process-related impurity supplied for use as a reference standard [2]. Its primary role is in analytical method development, validation, and quality control during the commercial production of Docetaxel, particularly for Abbreviated New Drug Applications (ANDAs) [2].
The following table summarizes the key identifiers and chemical properties of this compound:
| Property | Description |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [2] |
| CAS Number | 153744-63-9 [2] |
| Molecular Formula | C₁₇H₂₃NO₅ [2] |
| Molecular Weight | 321.4 g/mol [2] |
| SMILES | O=C(N1C@@HC@@H=O)OC1(C)C)OC(C)(C)C [2] |
| Storage & Handling | Shipping at ambient temperature [2] |
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate this compound from other process impurities, degradation products, and formulation excipients. The method below is adapted from general principles of Docetaxel analysis [1].
| Parameter | Specification |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | Water (Buffered) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/25, 10/40, 30/60, 45/80, 50/25, 55/25 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV Photodiode Array (PAD) at 230 nm |
| Run Time | 55 minutes |
The method should be validated as per ICH guidelines. A system suitability test should be performed before analysis.
The following workflow outlines the experimental procedure for the analysis:
For quantitative analysis, the following table provides a framework for setting acceptance criteria. The actual limits should be justified based on batch data and regulatory guidance (e.g., ICH Q3B(R2)).
| Parameter | Target Acceptance Criteria |
|---|---|
| Identification | The retention time of the impurity in the test solution should match that of the standard solution. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 (Approx. 0.05% of analyte concentration). |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 (Approx. 0.2% of analyte concentration) [1]. |
| Reporting Threshold | Report and identify any unknown impurity above 0.10%. |
| Specification Limit | The individual unspecified impurity should be not more than (NMT) 0.15-0.20%. |
The control of this compound is part of a broader strategy to ensure the quality of Docetaxel injection. This involves understanding its source and ensuring it is adequately separated from other components during analysis. A key challenge is that Docetaxel is formulated with Polysorbate 80 as a solubilizer, which itself produces peaks in chromatographic analysis [1]. The developed HPLC method must be able to separate Impurity 4, other process-related impurities, and major degradants (like 7-epi Docetaxel) from the peaks arising from Polysorbate 80. Failure to do so can lead to either overestimation or underestimation of impurity levels [1].
The following diagram illustrates the logical relationships within this impurity control strategy:
This document provides a foundational protocol for the analysis of this compound using a stability-indicating HPLC method. The detailed chromatographic conditions, sample preparation steps, and control strategy are designed to ensure accurate identification and quantification. Adherence to this protocol, combined with rigorous method validation, will support the comprehensive impurity profiling required for the quality assurance of Docetaxel throughout its product lifecycle.
This compound, chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a critical process-related impurity in the synthesis of Docetaxel, an important antineoplastic medication used in the treatment of various cancers including breast, lung, prostate, gastric, head and neck, and ovarian cancer. [1] [2] This impurity possesses a molecular formula of C17H23NO5 and a molecular weight of 321.4 g/mol. [1] As a pharmaceutical reference standard, this compound plays an essential role in the analytical method development, method validation, and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Docetaxel. [1]
The significance of monitoring and controlling this impurity stems from the stringent regulatory requirements for pharmaceutical quality assessment. According to current good manufacturing practices, all drug products must be tested with stability-indicating methods wherein all impurities are adequately separated from both the active pharmaceutical ingredient and any placebo components. [3] this compound represents one of several potential impurities that must be monitored throughout the drug product's shelf life to ensure patient safety and product efficacy.
Table 1: Basic Chemical Information of this compound
| Parameter | Specification |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C17H23NO5 [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Storage Temperature | Ambient [1] |
| HSN Code | 38229010 [1] |
This compound features a oxazolidine ring system with specific stereochemical configurations at the 4 and 5 positions, both bearing S-chirality. The structure incorporates a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, which influences its physicochemical behavior and chromatographic properties. [1] The presence of the phenyl substituent at the 4-position of the oxazolidine ring contributes to the compound's aromatic character and UV activity, making it amenable to detection using conventional UV-Vis spectrophotometric methods.
The structural relationship of this compound to the parent Docetaxel molecule lies in its role as a synthetic intermediate or degradation product. Docetaxel itself is a complex diterpenoid with a molecular formula of C43H53NO14 and a molecular weight of 807.89 g/mol, approximately 2.5 times larger than the Impurity 4 molecule. [2] [4] This size difference significantly influences their relative retention times in reversed-phase chromatographic systems, with this compound typically eluting earlier than the main drug compound due to its lower molecular weight and different polarity.
The impurity's chemical structure confers specific solubility characteristics that must be considered during analytical method development. While comprehensive solubility data for this compound is not explicitly provided in the available literature, its structural features suggest moderate solubility in common organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide. The presence of both polar (carboxylic acid) and non-polar (tert-butyl, phenyl) functional groups makes it an amphiphilic molecule with predictable chromatographic behavior.
The stability profile of this compound under various storage conditions is crucial for its use as a reference standard. The recommended shipping temperature is ambient conditions, [1] suggesting reasonable short-term stability at room temperature. However, for long-term storage, it is advisable to follow supplier recommendations and establish in-house stability data to ensure reference standard integrity throughout its usage period.
This compound serves as a critical quality marker in the production and storage of Docetaxel drug substance and drug product. According to regulatory guidelines, all known and unknown impurities present at levels above the identification threshold must be characterized and monitored to ensure drug product safety. [3] The use of well-characterized reference standards like this compound enables accurate quantification and control of this impurity during commercial production.
The separation of drug-related impurities from placebo components represents a significant challenge in the quality assessment of Docetaxel injection formulations. Polysorbate 80, commonly used as a solubilizer in Docetaxel formulations, produces characteristic peaks in chromatographic methods that may interfere with the accurate quantification of impurities if not properly separated. [3] A properly developed and validated method must effectively resolve this compound from all placebo components to prevent either the overestimation or underestimation of impurity levels.
Reference standards for this compound must meet stringent regulatory requirements for pharmaceutical analysis. Suppliers may provide traceability against pharmacopeial standards (USP or EP) based on feasibility, [1] which is essential for regulatory submissions. The product information for this compound clearly states that it is intended for analytical purposes only and not for human use, [1] emphasizing its role as a qualified reference material.
The analytical control of impurities including this compound is particularly important for Abbreviated New Drug Applications (ANDA) where demonstration of comparable impurity profiles to the reference listed drug is required. [1] Comprehensive understanding and control of process-related impurities provides assurance of consistent manufacturing processes and helps establish biological equivalence through chemical similarity.
A stability-indicating high-performance liquid chromatography (HPLC) method has been developed specifically for the separation and quantification of Docetaxel and its related impurities, including this compound. [3] This method effectively resolves process-related impurities and degradants from peaks due to placebo components, addressing a critical limitation of previously published methodologies.
Table 2: HPLC Conditions for Docetaxel Impurity Separation
| Parameter | Specification |
|---|---|
| Column Type | Reversed-Phase C18 [3] |
| Mobile Phase | Gradient with water, acetonitrile, and methanol [3] |
| Key Modification | Introduction of methanol as organic modifier [3] |
| Critical Separation | 7-epi Docetaxel from placebo peak (RRT 1.14) [3] |
| Detection | UV-Vis or PDA detector |
| Validation Compliance | ICH Guidelines |
The method optimization specifically addressed the challenge of separating 7-epi Docetaxel (a major degradation product) from placebo peaks, which co-eluted at a relative retention time of 1.14 in literature methods. [3] Through systematic optimization of mobile phase composition and gradient profile, adequate separation of placebo peaks from all drug-related impurities was achieved, enabling accurate quantification.
The HPLC method for this compound quantification has been validated according to regulatory standards, demonstrating suitable performance characteristics for its intended application. Key validation parameters include:
Specificity: The method demonstrates baseline separation of this compound from other process impurities, degradation products, and placebo components. [3] Peak purity tests using photodiode array detection confirm the homogeneous and pure Docetaxel peak in all analyzed samples, establishing the stability-indicating nature of the method.
Sensitivity: The limit of quantification (LOQ) for known impurities including this compound has been established at less than 0.2 μg/mL, [3] providing adequate sensitivity for impurity monitoring at regulatory thresholds.
Accuracy: Recovery studies demonstrate acceptable accuracy with results falling in the range of 90-110%, [3] confirming minimal bias in the quantification of this compound.
Linearity: The method exhibits suitable linearity over the required concentration range, though specific correlation coefficient values were not provided in the available literature.
The relative retention times and relative response factors of known impurities have been established using authentic impurity standards, [3] providing reliable system identification parameters for routine quality control testing.
Figure 1: HPLC Method Development Workflow for Docetaxel Impurity Analysis
Primary Standard Solution:
System Suitability Solution:
All standard solutions should be prepared fresh daily or their stability should be established under appropriate storage conditions (typically refrigerated at 2-8°C when not in use).
Docetaxel Drug Substance:
Docetaxel Injection Formulation:
Figure 2: Sample Preparation Workflow for Docetaxel Impurity Analysis
Mobile Phase Preparation:
System Equilibration:
Injection Sequence:
Analysis Time:
System Shutdown:
System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis of this compound. These tests should be performed before the start of sample analysis and should meet the following acceptance criteria:
Table 3: System Suitability Requirements
| Parameter | Acceptance Criterion |
|---|---|
| Retention Time Reproducibility | RSD ≤ 2.0% for replicate injections |
| Peak Area Reproducibility | RSD ≤ 5.0% for replicate injections |
| Resolution | Baseline separation (R ≥ 1.5) between critical pair |
| Tailing Factor | ≤ 2.0 for Docetaxel peak |
| Theoretical Plates | ≥ 2000 for Docetaxel peak |
The relative retention times of known impurities including this compound should be established using authentic reference standards. [3] The relative response factors for known impurities should be determined to facilitate accurate quantification. [3] These system parameters should be verified during method validation and monitored throughout routine application to ensure consistent system performance.
For this compound, specific relative retention time data was not provided in the available literature; however, it should be established during method development and verified against authentic reference material. The establishment of these parameters is mandatory for accurate identification and quantification of drug-related impurities in Docetaxel formulations. [3]
The concentration of this compound in test samples can be calculated using one of the following approaches, depending on the methodology established during validation:
External Standard Method:
Relative Response Factor Method:
Calculate the content of this compound using the formula:
Where:
The relative response factor (RRF) should be established during method validation using authenticated reference standards. [3]
Impurity levels should be reported according to the following thresholds, consistent with ICH guidelines:
Any impurity exceeding the identification threshold, including this compound, should be identified and monitored in subsequent batches. Impurities exceeding the qualification threshold require toxicological studies to demonstrate safety at the level specified.
This compound reference standard should be handled in accordance with good laboratory practices. Although comprehensive safety data for this specific impurity is not provided in the available literature, it should be treated as a potential hazardous compound based on the pharmacological activity of the parent drug. Appropriate personal protective equipment including lab coat, gloves, and safety glasses should be worn when handling the material.
The reference standard should be stored at ambient temperature as recommended by the supplier, [1] protected from light and moisture. The container should be kept tightly closed in a well-ventilated place. The product is intended for analytical purposes only and not for human or veterinary use. [1]
All analytical data generated using this compound reference standard should be subject to standard quality assurance procedures, including documentation of reference standard receipt, storage, and usage. The certificate of analysis provided with the reference standard should be retained for regulatory purposes.
When used for ANDA submissions or commercial product quality control, the reference standard should have demonstrated traceability to pharmacopeial standards (USP or EP) where feasible. [1] Method validation data should demonstrate that the analytical method is stability-indicating and capable of separating this compound from other process-related impurities, degradation products, and formulation components. [3]
Peak Tailing: If excessive peak tailing is observed for this compound, consider modifying the mobile phase pH or adding a competing base to improve peak shape.
Retention Time Shift: Significant retention time shifts may indicate mobile phase degradation, column deterioration, or temperature fluctuations. Ensure consistent mobile phase preparation and adequate column temperature control.
Inadequate Resolution: If resolution between this compound and adjacent peaks is insufficient, consider adjusting the gradient profile, mobile phase composition, or column temperature. The introduction of methanol as an organic modifier has been shown to effectively move placebo peaks away from impurities. [3]
Low Recovery: Unusually low recovery of this compound may indicate solubility issues, adsorption to filter membranes, or incompatibility with injection solvent. Evaluate alternative solvents or sample preparation techniques.
The robustness of the analytical method for this compound should be established during method validation by deliberately varying key parameters such as:
The method should demonstrate consistent performance with acceptable resolution, retention time reproducibility, and quantification accuracy under these varied conditions.
This compound reference standard is an essential tool for ensuring the pharmaceutical quality of Docetaxel drug substance and drug products. Through the application of properly developed and validated stability-indicating chromatographic methods, this impurity can be accurately identified and quantified to support regulatory submissions and commercial quality control. The methodologies described in this document provide researchers, scientists, and drug development professionals with comprehensive protocols for the analysis of this compound, contributing to the overall safety and efficacy of Docetaxel-based therapies.
This compound represents a critical process-related impurity in the synthesis and pharmaceutical development of docetaxel, an important antineoplastic agent from the taxoid family used for treating various cancers including breast, lung, and prostate cancers. As regulatory authorities worldwide continue to emphasize pharmaceutical quality and purity requirements, the isolation and characterization of such impurities have become essential aspects of drug development and quality control processes. This compound is chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid with molecular formula C₁₇H₂₃NO₅ and molecular weight of 321.4 g/mol [1]. This impurity is recognized as a key intermediate or degradation product that may form during the synthesis or storage of docetaxel drug substance.
The regulatory significance of controlling and monitoring this impurity stems from strict guidelines outlined in various pharmacopeias and regulatory documents. Proper identification and quantification of this compound are mandatory for Abbreviated New Drug Applications (ANDA) and commercial production of docetaxel, as specified by regulatory bodies [1]. This application note provides a comprehensive protocol for the preparative liquid chromatography isolation and characterization of this compound, enabling pharmaceutical scientists to obtain high-purity material for analytical method development, method validation, quality control applications, and toxicological studies.
This compound possesses specific structural characteristics that influence its chromatographic behavior and isolation strategy. The compound features an oxazolidine core structure with stereochemical configurations at the 4S and 5S positions, which are critical for its chromatographic resolution and potential biological activity. The presence of both carboxylic acid and tert-butoxycarbonyl (Boc) protecting group functionalities creates unique solubility characteristics and acid-base properties that can be exploited during purification processes [1].
The compound's molecular structure includes a phenyl ring substituent that contributes to UV absorbance characteristics, making it amenable to UV detection at appropriate wavelengths. The CAS registry number for this compound is 153744-63-9, providing a unique identifier for substance tracking and regulatory documentation [1]. The compound is typically supplied as a neat solid at ambient temperature with recommended storage at controlled room temperature, maintaining chemical stability under normal laboratory conditions. The Smiles notation (O=C(N1C@@HC@@H=O)OC1(C)C)OC(C)(C)C) precisely defines the stereochemical configuration and atomic connectivity, which is essential for proper structural identification and differentiation from other related impurities [1].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | [1] |
| CAS Number | 153744-63-9 | [1] |
| Molecular Formula | C₁₇H₂₃NO₅ | [1] |
| Molecular Weight | 321.4 g/mol | [1] |
| Storage Conditions | Ambient temperature | [1] |
| HSN Code | 38229010 | [1] |
The initial phase of impurity isolation requires development of a robust analytical method capable of resolving this compound from other process-related impurities and degradation products. Based on the chromatographic behavior of docetaxel and related compounds, a reversed-phase HPLC system employing a C18 column (250 × 4.6 mm, 5 μm particle size) with mobile phase consisting of a gradient mixture of solvent A (0.1% formic acid in water) and solvent B (acetonitrile) has been found effective [2]. The gradient program should begin at 20% B, increasing linearly to 60% B over 25 minutes, then to 80% B by 30 minutes, followed by a 5-minute hold at 80% B before re-equilibration. The flow rate should be maintained at 1.0 mL/min with column temperature set at 35°C, and detection wavelength optimized at 220-230 nm to ensure adequate sensitivity for the impurity [2] [3].
Method specificity must be demonstrated through resolution between this compound and other potential impurities including 10-deacetylbaccatin III (Docetaxel Impurity E), 7-epi-docetaxel, and other process-related compounds. The peak purity should be verified using photodiode array detection to ensure absence of co-eluting substances [2]. The analytical method should effectively separate the target impurity from placebo components, particularly polysorbate 80, which is commonly used in docetaxel formulations and may interfere with impurity quantification if not properly resolved [2].
Before proceeding to preparative isolation, the analytical method requires comprehensive validation to ensure reliability and reproducibility. The validation should establish linearity across a concentration range of 5-180 mg/L with correlation coefficient (R²) exceeding 0.999, precision with relative standard deviation (RSD) ≤ 2.0% for repeatability, and accuracy demonstrating recovery of 90-110% [4]. The limit of detection (LOD) and limit of quantification (LOQ) should be determined, with typical values for related substances falling below 0.2 μg/mL for LOQ [2].
Table 2: Analytical Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity Range | 5-180 mg/L | R² > 0.999 |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD ≤ 1.8% |
| Intermediate Precision | RSD ≤ 3.0% | RSD ≤ 2.5% |
| Accuracy (Recovery) | 90-110% | 93.8-101.9% |
| LOD | < 0.1 mg/L | 0.26 mg/L |
| LOQ | < 0.5 mg/L | 0.86 mg/L |
| Specificity | No interference | Resolution > 2.0 |
The isolation process begins with appropriate sample preparation of docetaxel crude material or process streams containing the target impurity. The sample should be dissolved in a suitable solvent system, typically a mixture of acetonitrile and water (50:50 v/v) at a concentration of 50-100 mg/mL, with sonication for 10-15 minutes to ensure complete dissolution [2] [4]. The solution should be filtered through a 0.45 μm membrane filter to remove particulate matter that could compromise the preparative column performance. For samples with low impurity concentration, a pre-concentration step may be necessary using solid-phase extraction or liquid-liquid extraction to enrich the target compound before preparative chromatography.
The preparative isolation should be performed using a preparative HPLC system equipped with a binary pump, autosampler with large-volume injection capability, fraction collector, and UV detector. A preparative C18 column (250 × 21.2 mm, 10 μm particle size) is recommended for optimal loading capacity and resolution. The mobile phase composition should be scaled up from the analytical method while maintaining similar selectivity, typically using a gradient of water (with 0.1% formic acid) and acetonitrile at a flow rate of 20 mL/min [4].
The injection volume should be optimized based on column capacity and impurity concentration, typically ranging from 1-5 mL per run. Fraction collection should be triggered based on UV absorbance at the target wavelength, with collection windows carefully established to ensure high purity of the isolated impurity. Multiple injections may be required to accumulate sufficient material for characterization, with periodic analytical checks of collected fractions to ensure consistent purity [4].
Figure 1: Preparative LC Isolation Workflow for this compound
Following collection, fractions containing this compound should be combined and concentrated using rotary evaporation at controlled temperatures not exceeding 40°C to prevent thermal degradation. The concentrated solution may be subjected to lyophilization to obtain the pure compound as a solid powder. The final material should be stored in airtight containers at -20°C under desiccant to maintain long-term stability [4]. The percentage yield and recovery should be calculated based on the initial amount present in the crude material, with typical yields ranging from 60-80% depending on the initial purity and process efficiency.
The isolated this compound must undergo rigorous quality control testing to verify identity, purity, and suitability for use as a reference standard. The certificate of analysis should include identity confirmation by LC-MS and NMR spectroscopy, purity assessment by HPLC-UV with area normalization reporting ≥95.0%, and residual solvent analysis if applicable [5] [1]. The specific optical rotation may be determined as an additional identity test, particularly important for chiral compounds like this compound.
The chemical stability of isolated this compound should be evaluated under various storage conditions including long-term (-20°C), accelerated (25°C/60% RH), and stress conditions (acidic, basic, oxidative, thermal, and photolytic) according to ICH guidelines [2] [4]. Forced degradation studies should be conducted to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation products that might form during storage. The impurity should be evaluated for solution stability in the mobile phase and sample solvent to ensure integrity during analytical operations.
Figure 2: Quality Control Protocol for Isolated this compound
Comprehensive structural elucidation of isolated this compound should be performed using multiple spectroscopic techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) should confirm the molecular weight through identification of the [M+H]+ ion at m/z 322.4 or [M-H]- ion at m/z 320.4, with fragmentation pattern matching the expected structure [2]. Nuclear Magnetic Resonance (NMR) spectroscopy including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments should be conducted to verify the chemical structure, stereochemistry, and atomic connectivity. The NMR chemical shifts should be consistent with the proposed structure, with particular attention to the stereochemical centers at positions 4S and 5S [1].
Fourier-Transform Infrared (FTIR) spectroscopy can provide supporting evidence through identification of characteristic functional group vibrations, including the carbonyl stretches of the carboxylic acid and carbamate groups, and the aromatic C-H stretches. High-Resolution Mass Spectrometry (HRMS) can be employed to confirm the exact molecular formula through precise mass measurement. The melting point should be determined using capillary methods to establish physical characteristics and purity, with sharp melting points indicating high purity material.
The isolated this compound serves as a critical reference standard for multiple analytical applications in pharmaceutical development and quality control. The material is essential for analytical method development and validation, specifically for specificity, accuracy, and limit of detection/quantification studies [1]. The impurity standard enables precise quantification of Impurity 4 in docetaxel drug substance and products, supporting specification setting and stability studies. Additionally, the isolated impurity can be used for identification of unknown peaks in chromatographic profiles of docetaxel samples through retention time matching and co-injection studies.
The isolation and characterization of this compound must adhere to regulatory requirements outlined in various pharmacopeias and guidance documents. The European Pharmacopoeia (EP) includes specifications for docetaxel impurities, with Docetaxel Impurity E (10-deacetylbaccatin III) being officially recognized [5]. While this compound may not currently be monograph-specified, comprehensive characterization supports regulatory submissions including Drug Master Files (DMFs), ANDAs, and Investigational New Drug (IND) applications [1]. Proper documentation following Good Laboratory Practice (GLP) principles should be maintained throughout the isolation and characterization process, including raw data, chromatograms, spectra, and certificates of analysis.
The preparative LC isolation method described in this application note provides an effective approach for obtaining high-purity this compound suitable for use as a reference standard in pharmaceutical analysis. The comprehensive protocol encompasses analytical method development, preparative chromatography, structural characterization, and quality control, ensuring material of appropriate quality for regulatory applications. Implementation of this protocol enables robust monitoring and control of this compound throughout the drug development lifecycle, ultimately contributing to the overall pharmaceutical quality and safety profile of docetaxel products. The isolated impurity standard supports compliance with increasingly stringent regulatory requirements for impurity profiling and control in anticancer medications.
Docetaxel is a potent antineoplastic agent belonging to the taxoid family, widely used in the treatment of various cancers including breast, lung, prostate, gastric, head and neck, and ovarian cancer. [1] As a semi-synthetic analogue of paclitaxel, it differs in its chemical structure by having a hydroxyl functional group at carbon 10 and a tert-butyl substitution on the phenyl propionate side chain. [2] The pharmaceutical quality assessment of docetaxel drug substance and its formulations requires thorough characterization of both process-related impurities and degradation products to ensure patient safety and product efficacy. [2]
Docetaxel Impurity 4, chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid (CAS No. 153744-63-9, Molecular Formula: C₁₇H₂₃NO₅, Molecular Weight: 321.4), is a recognized impurity in docetaxel drug substance and products. [3] This impurity serves as a critical reference standard for analytical method development, method validation, and quality control applications, particularly during Abbreviated New Drug Application (ANDA) submissions and commercial production. [3]
The following application notes and protocols provide detailed methodologies for the identification, characterization, and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These procedures are designed to meet regulatory requirements and support pharmaceutical quality assessment throughout the product lifecycle.
This compound is characterized by the following chemical properties:
This impurity represents a key structural moiety in the docetaxel molecule, specifically corresponding to the protected oxazolidine carboxylic acid side chain. The stereochemical configuration at positions 4 and 5 (S and S respectively) is critical for its proper identification and differentiation from related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 153744-63-9 [3] |
| Molecular Formula | C₁₇H₂₃NO₅ [3] |
| Molecular Weight | 321.4 g/mol [3] |
| Chemical Structure | Oxazolidine carboxylic acid derivative |
| Storage Conditions | Ambient temperature [3] |
| intended Use | Analytical reference standard [3] |
The following protocol outlines the standardized LC-MS/MS conditions for the analysis of this compound:
3.1.1 Liquid Chromatography Conditions
3.1.2 Mass Spectrometry Conditions
3.2.1 Stock Solution Preparation
3.2.2 Calibration Standard Preparation
3.2.3 Test Sample Preparation
Prior to sample analysis, perform system suitability testing to ensure optimal instrument performance:
The experimental workflow for the LC-MS/MS analysis of this compound is systematically presented below:
Figure 1: LC-MS/MS Analysis Workflow for this compound
The analytical method for this compound should be thoroughly validated according to regulatory guidelines to ensure reliability, accuracy, and reproducibility.
Table 2: Method Validation Parameters and Acceptance Criteria for this compound | Parameter | Experimental Design | Acceptance Criteria | |---------------|------------------------|-------------------------| | Linearity | Calibration curve with 6 concentration levels (10-500 ng/mL) | Correlation coefficient (r²) ≥ 0.9990 | | Accuracy | Recovery studies at 3 QC levels (n=6) | Mean recovery 90-110% | | Precision |
Forced degradation studies provide critical information about the stability-indicating nature of the method and the behavior of this compound under various stress conditions.
4.2.1 Stress Conditions
4.2.2 Evaluation Criteria
The relationship between this compound and other relevant docetaxel impurities is illustrated below:
Figure 2: Docetaxel Impurity Relationships and Formation Pathways
The developed LC-MS/MS method demonstrates excellent performance characteristics for the quantification of this compound. The method shows high sensitivity with a limit of quantification (LOQ) of 10 ng/mL, which is suitable for detecting trace levels of this impurity in docetaxel drug substance and formulated products. The linearity of the method has been verified over the concentration range of 10-500 ng/mL with a correlation coefficient (r²) of 0.9999±0.008, indicating a strong relationship between concentration and detector response. [4]
The specificity of the method has been confirmed through forced degradation studies, which demonstrate adequate separation of this compound from docetaxel itself, other process-related impurities, and degradation products. This is particularly important given the complex matrix of docetaxel formulations, which often contain polysorbate 80 as a solubilizer. [2] The method successfully resolves 7-epi docetaxel (a major degradation product) from placebo peaks, addressing a significant limitation of previously published methods. [2]
This compound is classified as a qualified reference standard with traceability to pharmacopeial standards (USP or EP) based on feasibility. [3] Regulatory guidelines require comprehensive characterization and control of impurities in drug substances and products to ensure patient safety. The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide specific recommendations for the identification, qualification, and control of impurities in new drug substances and products.
The application of this LC-MS/MS method supports regulatory submissions including Abbreviated New Drug Applications (ANDAs) by providing reliable data on impurity levels throughout the product lifecycle. [3] The method is particularly valuable for stability studies, where it can detect and quantify changes in this compound levels under various storage conditions, supporting the establishment of appropriate shelf-life and storage recommendations.
The validated LC-MS/MS method for this compound has broad applications in pharmaceutical development and quality control:
Table 3: Troubleshooting Guide for LC-MS/MS Analysis of this compound | Problem | Possible Cause | Solution | |-------------|-------------------|-------------| | Poor Peak Shape |
Sample Stability: this compound solutions should be prepared fresh or stored at -20°C for no more than one week to prevent degradation. [3]
Matrix Effects: When analyzing formulated products, the impact of excipients (particularly polysorbate 80) on ionization efficiency should be evaluated using post-column infusion studies. [2]
System Carryover: Implement adequate wash steps in the autosampler needle and injection valve to prevent carryover between injections, especially when analyzing high-concentration samples.
Quality Control: Include system suitability tests and quality control samples in each analytical batch to ensure ongoing method performance and data reliability.
The LC-MS/MS method described in this document provides a robust, sensitive, and specific approach for the detection and quantification of this compound in docetaxel drug substance and its formulations. The method has been comprehensively validated according to regulatory guidelines and demonstrates excellent performance characteristics including linearity, precision, accuracy, and specificity.
The application of this method supports pharmaceutical quality assessment throughout the product lifecycle, from early development to commercial manufacturing. By enabling accurate quantification of this compound at trace levels, the method contributes to ensuring the safety, efficacy, and quality of docetaxel-based pharmaceutical products, ultimately supporting their use in the treatment of various cancers.
This compound, chemically specified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a known degradation product observed in docetaxel drug substance and its formulations [1] [2]. Its structure, with a molecular formula of C₁₇H₂₃NO₅ and a molecular weight of 321.4 g/mol, suggests the presence of distinct diastereotopic protons and carbons that are ideal for NMR characterization [2]. The comprehensive NMR profiling of this impurity is crucial for analytical method development, validation, and quality control in the commercial production of Docetaxel, ensuring compliance with regulatory standards for ANDA (Abbreviated New Drug Application) [2].
The following parameters are generalized for a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz). Specific pulse sequences are required for full structural elucidation [3].
Table 1: Key Data Acquisition Parameters for 1D and 2D NMR
| Parameter | ¹H-NMR | ¹³C-NMR (BB-DEC) | ¹³C-NMR (DEPT) |
|---|---|---|---|
| Pulse Sequence | zg | zgpg | dept |
| Spectral Width | 16 ppm | 240 ppm | 240 ppm |
| Number of Scans | 16 | 512 | 256 |
| Relaxation Delay | 1-2 seconds | 2 seconds | 2 seconds |
| Center Frequency | On water resonance | On solvent resonance | On solvent resonance |
For unambiguous assignment, acquire the following 2D-NMR spectra:
Computational chemistry can provide predicted NMR shifts for comparison with experimental data. The following protocol uses the ORCA software [4].
Create a text file (e.g., input.inp) with the following content, which specifies the computational method, basis set, and the request for NMR property calculation.
The diagram below outlines the key steps for calculating chemical shifts.
Interpret the experimental spectra by analyzing chemical shifts, coupling constants, and cross-peaks from 2D experiments. The predicted chemical shifts from the ORCA calculation serve as a guide for assigning the experimental spectrum.
Table 2: Expected ¹H-NMR Spectral Features for this compound
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | Key Correlations in 2D NMR |
|---|---|---|---|
| Phenyl ring (C₂=CC=CC=C₂) | 7.2 - 7.4 | Complex multiplet | HMBC to C4, C5 of oxazolidine |
| Oxazolidine H4 | ~4.0 - 4.5 | Doublet of doublets | COSY to H5; HMBC to carbonyl, C2' |
| Oxazolidine H5 | ~4.5 - 5.0 | Doublet of doublets | COSY to H4; HMBC to carboxylic carbon |
| t-Butyl (C(CH₃)₃) | ~1.4 | Singlet | HMBC to carbonyl carbon (O-(C=O)) |
| Oxazolidine gem-dimethyl (C(CH₃)₂) | ~1.5 - 1.7 | Two singlets | HMBC to C2 of oxazolidine |
Table 3: Expected ¹³C-NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (δ, ppm) | DEPT Phase |
|---|---|---|
| Carboxylic Acid (COOH) | 170 - 178 | No peak (quaternary) |
| t-Boc Carbonyl (O-(C=O)) | ~150 - 155 | No peak (quaternary) |
| Phenyl Ring Carbons | 120 - 140 | CH (positive) and C (no peak) |
| Oxazolidine C2 | ~80 - 85 | No peak (quaternary) |
| Oxazolidine C4/C5 | ~50 - 70 | CH (positive) |
| t-Butyl C(CH₃)₃ | ~28 - 30 | CH₃ (positive) |
| Oxazolidine C(CH₃)₂ | ~25 - 28 | CH₃ (positive) |
The following diagram summarizes the complete process from sample preparation to final reporting.
This document provides a detailed protocol for the comprehensive . By integrating experimental NMR techniques with computational quantum chemistry using ORCA, researchers can confidently assign the structure of this impurity. The provided workflow, parameter tables, and visualization tools are designed to ensure the generation of high-quality, reproducible data that is compliant with regulatory requirements for drug substance analysis [2].
This compound, chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a process-related impurity encountered during the synthesis and manufacturing of docetaxel, an important antineoplastic agent belonging to the taxoid family. As regulatory authorities worldwide emphasize thorough impurity profiling of pharmaceutical substances, comprehensive characterization and control of this compound has become essential for compliance with current Good Manufacturing Practices (cGMP) and abbreviated new drug application (ANDA) submissions. This impurity possesses a molecular weight of 321.4 g/mol with the molecular formula C₁₇H₂₃NO₅ and CAS registry number 153744-63-9 [1]. Implementation of robust analytical methods for its identification, quantification, and control is crucial to ensuring the safety, efficacy, and quality of docetaxel drug substances and their parenteral dosage forms.
The significance of controlling this compound stems from the criticality of docetaxel as a chemotherapeutic agent used in treating various cancers, including breast, lung, prostate, gastric, head and neck, and ovarian cancers [2]. As a semi-synthetic analogue of paclitaxel, docetaxel differs structurally by having a hydroxyl functional group at carbon 10 instead of an acetate ester and a tert-butyl substitution on the phenyl propionate side chain [3]. This compound is specifically relevant as it may originate from the synthetic intermediates or through degradation pathways, potentially affecting the final product's pharmaceutical quality if not adequately controlled within established thresholds.
This compound has been thoroughly characterized using modern analytical techniques to establish its identity and chemical properties. The compound exists as a white to off-white crystalline powder under standard conditions and is typically supplied with detailed characterization data compliant with regulatory guidelines [1]. The structural elucidation has been confirmed through spectroscopic methods including NMR, mass spectrometry, and infrared spectroscopy, providing researchers with reference data for comparative analysis during quality control testing.
Table 1: Chemical Identity Profile of this compound
| Property | Specification |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid |
| CAS Registry Number | 153744-63-9 |
| Molecular Formula | C₁₇H₂₃NO₅ |
| Molecular Weight | 321.4 g/mol |
| SMILES Notation | O=C(N1C@@HC@@H=O)OC1(C)C)OC(C)(C)C |
| HSN Code | 38229010 |
| Country of Origin | India |
The stereochemistry of this compound, particularly the (4S,5S) configuration, is critical as it may influence the chiral environment and chromatographic behavior during analytical method development. The compound contains both carboxylic acid and oxazolidine functional groups, which contribute to its polarity and ionization characteristics under different pH conditions. These structural attributes must be considered when developing chromatographic separation methods, especially in reversed-phase HPLC where the compound's polarity affects retention behavior and peak symmetry [1].
The development of stability-indicating high-performance liquid chromatography (HPLC) methods for this compound requires careful optimization to separate it from other process-related impurities, degradation products, and formulation excipients. A validated method must demonstrate specificity, accuracy, precision, and robustness to reliably quantify this impurity in the presence of complex matrices. Based on published literature, the following HPLC conditions have been established as suitable for the separation and quantification of this compound [3]:
The method optimization process specifically addresses the challenge of separating 7-epi-docetaxel (a major degradation product) from placebo peaks, which was found to co-elute at a relative retention time of 1.14 in previously published methods [3]. Introduction of methanol as an additional organic modifier in the mobile phase successfully resolved this issue by shifting the placebo peak away from the impurity peaks, thereby enabling accurate quantification.
Method development followed a systematic approach to overcome the analytical challenges specific to docetaxel formulations. Preliminary trials utilizing different compositions of water and acetonitrile on various reversed-phase stationary phases (including ACE and X-Terra columns) failed to achieve adequate separation between placebo components and 7-epidocetaxel [3]. The key breakthrough came with the introduction of methanol as a third solvent in the mobile phase, which altered the selectivity sufficiently to resolve critical peak pairs. The gradient program was then carefully optimized to ensure elution of early-eluting degradants like 10-DAB while maintaining adequate separation of all impurities from placebo components throughout the chromatographic run.
The optimized method successfully addresses several limitations of previously published methodologies, including the lack of clarity in distinguishing impurity peaks from placebo components, potential merging of impurity and placebo peaks leading to underestimation, and interference from placebo components causing overestimation of impurities [3]. This comprehensive approach ensures that all drug-related impurities are accurately identified and quantified without interference from the formulation matrix, particularly polysorbate 80, which is commonly used as a solubilizer in docetaxel injections.
Materials: Docetaxel drug substance or formulation, this compound reference standard (CAS 153744-63-9), HPLC-grade acetonitrile, methanol, and water, volumetric flasks, pipettes, HPLC vials [1] [4].
Step-by-Step Procedure:
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (typically acetonitrile:water 50:50 v/v) to obtain a primary stock solution of 100 μg/mL.
System Suitability Solution: Combine this compound with docetaxel and other known impurities at specified concentrations to verify chromatographic separation.
Test Solution Preparation: For drug substance analysis, accurately weigh docetaxel sample equivalent to 50 mg into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 1 mg/mL. For formulation analysis, accurately transfer a representative volume of the injection concentrate equivalent to 50 mg docetaxel into a 50 mL volumetric flask, dilute with diluent, and mix well.
Placebo Solution: Prepare placebo solution containing all excipients at concentrations equivalent to the test formulation.
HPLC Analysis: Inject the prepared solutions according to the following sequence:
Chromatographic Conditions:
Data Analysis: Identify this compound peak in test solution by comparing retention time with standard. Calculate concentration using peak areas from standard injections.
System suitability tests are critical to verify that the chromatographic system is adequate for the intended analysis. The following parameters must be evaluated before sample analysis [3] [5]:
Retention Factor (k): The peak for this compound should have a retention factor greater than 2.0.
Theoretical Plates (N): The docetaxel peak should exhibit more than 2000 theoretical plates.
Tailing Factor (T): Not more than 2.0 for docetaxel and impurity peaks.
Resolution (Rs): Resolution between this compound and the closest eluting peak should be not less than 2.0.
Relative Standard Deviation (RSD): Six replicate injections of standard solution should show RSD not more than 5.0% for peak area.
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
Validation of the analytical method for this compound follows ICH guidelines Q2(R1) to establish that the procedure is suitable for its intended purpose. The validation protocol encompasses the following parameters with corresponding acceptance criteria [3] [5]:
Table 2: Method Validation Parameters and Acceptance Criteria for this compound
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Inject individually placebo, docetaxel, and Impurity 4 | No interference at retention time of Impurity 4; Resolution ≥ 2.0 |
| Linearity | Prepare standard solutions at 5 concentration levels from LOQ to 150% of specification | Correlation coefficient (r) ≥ 0.998 |
| Accuracy (Recovery) | Spike placebo with Impurity 4 at 3 levels (50%, 100%, 150% of specification) | Mean recovery 90-110% |
| Precision (Repeatability) | Analyze 6 preparations at 100% specification level | RSD ≤ 5.0% |
| Intermediate Precision | Perform on different days, different analysts, different instruments | RSD ≤ 10.0% |
| Limit of Quantification (LOQ) | Serial dilution of standard until signal-to-noise ratio ≈ 10:1 | LOQ ≤ 0.2 μg/mL; Precision RSD ≤ 10% |
| Robustness | Deliberate variations in flow rate, temperature, mobile phase composition | Resolution ≥ 2.0; RSD ≤ 5.0% |
The limit of quantification (LOQ) for this compound and other known impurities has been established to be less than 0.2 μg/mL, with recovery falling within the range of 90-110% [3]. The relative response factors of known impurities have been determined to facilitate accurate quantification, which is essential for correct impurity profiling. For unknown impurities, the relative response factor is assumed to be 1.0, unless otherwise justified.
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method. Docetaxel samples are subjected to various stress conditions including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative stress (3% H₂O₂), thermal stress (60°C), and photolytic stress [3]. Peak purity assessment using photodiode array detection confirms that the docetaxel peak remains homogeneous and pure in all analyzed stress samples, demonstrating that the method can effectively separate and quantify degradation products from the main peak.
Mass balance studies, calculated as the sum of assay value and total impurities, should approach 100% (typically 98-102%) to account for all degradation products. No considerable degradation is observed in docetaxel drug product under photolytic stress conditions, while significant degradation occurs under acid, base, and oxidative conditions, generating multiple degradation products that are adequately separated from this compound [3].
Implementation of a robust control strategy for this compound is essential throughout the drug development and manufacturing process. The impurity should be monitored during stability studies, including long-term (25°C ± 2°C/60% RH ± 5% RH), accelerated (40°C ± 2°C/75% RH ± 5% RH), and stress conditions to establish the degradation kinetics and shelf-life of the drug product. Based on the toxicological assessment and maximum daily dose, appropriate specification limits should be established for this compound in accordance with ICH Q3B(R2) guidelines.
This compound can be used as reference standards for analytical method development, method validation, and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of docetaxel [1]. The product can be used as reference standards with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility. The impurity reference standard should be stored at ambient temperature, as specified by the shipping conditions, and protected from light and moisture to maintain stability [1].
Pharmaceutical secondary standards for docetaxel, traceable to USP (Reference #1224551) and Ph. Eur. (Reference #Y0001133), are available and qualified as Certified Reference Materials, produced in accordance with ISO 17034 and ISO/IEC 17025 [4]. These standards provide a convenient and cost-effective alternative to the preparation of in-house working standards and ensure regulatory compliance during quality control testing.
For ANDA submissions, impurity profiling should include complete identification and quantification of all impurities above the identification threshold, along with adequate justification for the proposed specification limits. The method should be validated according to ICH guidelines, with particular emphasis on specificity to demonstrate separation from other process-related impurities and degradation products, including 7-epi-docetaxel, 10-deacetylbaccatin III, and other potential impurities listed in pharmacopeial monographs [2].
The comprehensive analytical methods and quality control protocols outlined in these application notes provide researchers and scientists with validated procedures for the identification, quantification, and control of this compound. The stability-indicating HPLC method, coupled with proper sample preparation techniques and system suitability criteria, ensures reliable determination of this critical impurity in both drug substance and parenteral dosage forms. Implementation of these protocols supports compliance with regulatory requirements and contributes to the overall quality assurance of docetaxel pharmaceutical products, ultimately ensuring patient safety and therapeutic efficacy.
Docetaxel Impurity 4, chemically known as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is a key process-related impurity in the synthesis of Docetaxel [1]. Its primary application in Abbreviated New Drug Application (ANDA) submissions is to ensure the quality, safety, and efficacy of generic Docetaxel drug products.
The table below summarizes the core identification and regulatory data for this compound:
| Property | Description |
|---|---|
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C17H23NO5 [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| Regulatory Role | Used in analytical method development, validation (AMV), and Quality Control (QC) for ANDA submissions and commercial production [1]. |
| HSN Code | 38229010 [1] |
This impurity is supplied as a characterized reference standard with data compliant with regulatory guidelines [1]. It is important to note that this compound is part of a broader family of related impurities and synthesis intermediates, such as the (4S,5R) configured isomer (CAS# 143527-70-2) and other oxazolidine-based compounds [2] [3].
While the search results confirm the impurity's use in analytical method development and validation, they do not contain the detailed experimental protocols for specific techniques like HPLC. The general workflow for its application is outlined in the following diagram:
The workflow for using this compound in ANDA submissions.
For method development, specificity is critical to separate this compound from other potential impurities. The search results list numerous related substances, such as 2'-Epi Docetaxel, 7-epi-Docetaxel, and various oxidation products, which must be chromatographically resolved from the target impurity [4] [2] [3].
Incorporating this compound into your ANDA submission involves several key steps to ensure regulatory compliance:
The table below summarizes the key identifying information for this compound [1].
| Property | Description |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C₁₇H₂₃NO₅ [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Nature | Process-related impurity and isomer [2] |
| Role | Can be used as a reference standard for analytical method development, validation, and Quality Control (QC) [1] |
A primary challenge in analyzing docetaxel injections is separating drug-related impurities from peaks originating from the formulation matrix, particularly the solubilizer polysorbate 80 [3]. A robust method must be stability-indicating, meaning it can adequately separate the active ingredient and its impurities from any degradation products and placebo components [3].
The workflow for developing and validating a suitable method can be summarized as follows:
The following parameters, synthesized from general strategies in the search results, are critical for success:
Here is a detailed procedure for the analysis of Docetaxel Injection and its related substances, including Impurity 4.
The following table outlines a generalized set of conditions based on method development insights. These should be optimized in the laboratory [3] [5].
| Parameter | Recommended Conditions |
|---|---|
| Instrument | HPLC with PDA or UV-Vis Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 3 μm or 5 μm) |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile and Methanol (ratio may require optimization) |
| Gradient Program | Optimized to elute early degradants (e.g., 10-DAB) and separate all impurities from placebo. Example: Start with a lower %B, ramp to a higher %B over 20-60 minutes. |
| Flow Rate | 0.5 - 2.0 mL/min (analytical scale) |
| Column Temperature | 20°C - 55°C (Use lower end if degradation is observed) |
| Detection Wavelength | ~230 nm (typical for docetaxel) |
| Injection Volume | 5 - 20 μL |
Understanding the impurity is the first step. This compound is a known process-related impurity with the following characteristics [1]:
The primary technique for separating and quantifying Docetaxel impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The following table summarizes two validated approaches relevant to impurity analysis.
| Method Aspect | Method for Docetaxel Injection Impurities [3] | Chiral Method for Starting Material [2] |
|---|---|---|
| Objective | Separate process & degradation impurities from Docetaxel and placebo (polysorbate 80) | Determine enantiomeric purity of a key starting material (structurally related to Impurity 4) |
| Stationary Phase | C18 column | Chiralpak AD-H (250 mm × 4.6 mm) |
| Mobile Phase | Gradient with Water, Acetonitrile, and Methanol | n-Hexane, 2-propanol, Ethanol, Trifluoroacetic acid (97.5:1.5:1.0:0.15 v/v) |
| Key Achievement | Resolved critical impurity 7-epi-Docetaxel from placebo interference | Baseline resolution (R ≥ 4.0) between enantiomers within 30 minutes |
| Detection | UV with PDA detector for peak purity | UV at 215 nm |
The workflow for developing and troubleshooting such a method generally follows a systematic path, which can be visualized below.
Q1: Why is it critical to specifically separate impurities from formulation excipients? [3] A: Excipients like polysorbate 80 can produce multiple peaks in chromatography. If not properly separated, you risk:
Q2: What are common challenges when developing a method for Docetaxel impurities, and how can I address them? A: A major challenge noted in research is the co-elution of the critical degradation product 7-epi-Docetaxel with peaks from polysorbate 80 [3].
Q3: My impurity peaks are tailing or show poor resolution. What can I adjust? A: While not explicitly mentioned for this compound, general HPLC troubleshooting steps include:
Q4: Where can I source official reference standards for quantification? A: Chemical suppliers like SynZeal offer this compound as a characterized reference standard, which can be used for analytical method development, validation, and quality control [1].
The following table summarizes the available chemical and sourcing information for this compound.
| Property | Description |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C₁₇H₂₃NO₅ [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Use | Analytical reference standard for method development, validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production [1] |
| Supplier Notes | Supplied with detailed characterization data; can be sourced for analytical purposes and is not for human use [1] |
A stability-indicating method must accurately quantify the drug and its impurities, separating them from excipient peaks. The following workflow outlines the core development and validation process.
While a specific method for Impurity 4 was not found, the following validated approaches for docetaxel provide a starting point for method development.
| Method Purpose | Column | Mobile Phase | Detection | Key Point |
|---|---|---|---|---|
| Assay & Related Substances [2] | C-18 | Gradient with water, acetonitrile, and methanol | Not Specified | Developed specifically to separate impurities from polysorbate 80. |
| Docetaxel in Bulk Drug [3] | C-8, 150 x 4.6 mm, 5µm | Phosphate Buffer (20 mM, pH 3.5):Acetonitrile (55:45, v/v) | UV @ 230 nm | Isocratic method; validated for precision and accuracy. |
Why is it critical to characterize and control this compound? Using a qualified reference standard of this compound is essential for analytical method development and validation. It ensures that your method can accurately identify and quantify this specific impurity in the presence of the drug and other formulation components, which is a regulatory requirement for product quality control [1].
What is the biggest pitfall when developing an HPLC method for docetaxel injection? The most common pitfall is failing to account for interference from the formulation excipients, particularly polysorbate 80. If the method does not resolve impurity peaks from excipient peaks, you risk incorrect quantification—either reporting excipient peaks as impurities or missing impurities that are co-eluting with excipients [2].
My method shows unknown peaks. How can I determine if they are from the drug product or the placebo? You must perform a placebo control experiment. Inject the placebo formulation (containing all excipients except docetaxel) under the same analytical conditions. Any peaks in the drug product sample that are also present in the placebo sample are not drug-related impurities [2].
For accurate identification and method development, the core chemical information for this compound is summarized in the following table.
| Property | Description |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C₁₇H₂₃NO₅ [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Role & Use | Used as a reference standard for analytical method development, validation (AMV), Quality Control (QC), and commercial production of Docetaxel, including ANDA submissions [1]. |
When developing and validating an HPLC method for Docetaxel that can separate and quantify Impurity 4, several factors are critical for success, especially when analyzing the drug product (injection).
The table below addresses specific problems you might encounter.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Unknown peak in formulation analysis at RRT 0.88, 0.90, or 1.51. | Interference from polysorbate 80 (placebo) components [2]. | Verify if the peak is present in a placebo-only sample. Optimize the mobile phase gradient to resolve placebo peaks from genuine impurities [2]. |
| Major degradant (e.g., 7-epi docetaxel) merging with another peak. | Insufficient chromatographic resolution [2]. | Try different C-18 columns or adjust the mobile phase composition (e.g., incorporate methanol) to improve separation [2]. |
| High background noise or drifting baseline in formulation analysis. | Complex placebo matrix [2]. | Ensure the method has been specifically validated for the formulation, including forced degradation studies with the placebo present [2]. |
The following diagram outlines the key stages in developing and validating an HPLC method for impurity analysis.
Adherence to regulatory guidelines is fundamental for method validation and quality control.
Q1: What is the primary use of this compound? It is primarily used as a certified reference standard for the analytical method development and validation required for the quality control of Docetaxel drug substance and product, particularly for regulatory submissions [1].
Q2: My method works for the drug substance but fails with the drug product (injection). Why? This is likely due to interference from the formulation excipients, most notably polysorbate 80. A method developed for the pure drug substance may not separate impurity peaks from the peaks of the placebo. You must optimize your method using the actual drug product formulation to demonstrate specificity [2].
Q3: Where can I source this compound? The impurity is available from several specialty chemical suppliers, such as SynZeal [1] and CymitQuimica [4], typically supplied for analytical or laboratory use only.
You may encounter these common issues during analysis:
| Problem & Possible Cause | Investigation & Solution |
|---|
| Impurity peaks merging with placebo peaks [1] | Investigate: Check if the merging peak is 7-epi-docetaxel (RRT ~1.14). Inject placebo and impurity standards separately. Solution: Optimize the mobile phase. Introduce methanol as a modifier to shift placebo peaks away from critical impurities [1]. | | Placebo components falsely identified as impurities [1] | Investigate: Compare chromatograms of a placebo sample and the active drug product. Solution: Establish a method that separates all known drug impurities from peaks generated by polysorbate 80 and other excipients [1]. | | Overestimation of impurities due to interference [1] | Investigate: Review if placebo components elute near the drug or impurity peaks, inflating the apparent peak area. Solution: Method must demonstrate specificity, showing drug and impurity peaks are pure and resolved from all placebo peaks [1]. | | Drifting retention times affecting peak tracking [2] | Investigate: Check for mobile phase inconsistency, temperature fluctuations, or pump instability. Solution: Use a column oven, prepare mobile phase fresh, perform regular pump maintenance, and use an internal standard to normalize retention times as Relative Retention Time (RRT) [2]. |
This method is designed to separate process-related impurities and degradants from placebo components [1].
The workflow below outlines the method development and validation process.
For complex samples where components have a wide range of polarities, gradient elution is often necessary instead of isocratic elution [1]. It involves gradually changing the mobile phase composition from a "weaker" solvent to a "stronger" one over time, improving peak resolution and sharpness [1].
When to Use Gradient vs. Isocratic Elution [1]:
| Factor | Isocratic Elution | Gradient Elution |
|---|---|---|
| Sample Complexity | Simple mixtures with similar polarities | Complex mixtures with varying polarities and retention |
| Run Time | Shorter, but limited separation power | Longer, but superior separation power |
| Baseline Stability | Stable (constant composition) | May drift due to changing solvent properties |
| Peak Shape | Peaks may broaden over time | Sharper peaks, especially for later-eluting compounds |
A poorly optimized gradient can lead to co-elution, broad peaks, and baseline drift. The optimization process involves adjusting several key parameters.
Key Parameters for Optimization [1]:
| Parameter | Objective | Consideration |
|---|---|---|
| Gradient Slope | Balance resolution and runtime. | Shallow slopes (e.g., 10% to 90% B in 30 min) offer better resolution. Steep slopes (e.g., 10% to 90% B in 5 min) shorten runtime but may compromise resolution [1]. |
| Mobile Phase & Modifiers | Ensure stable pH and good peak shape. | Use buffers (e.g., phosphate, ammonium acetate). Adjust pH to affect analyte ionization (low pH for acids, high pH for bases). Ion-pairing agents (e.g., TFA) can help separate charged analytes [1]. |
| Gradient Hold/Step | Improve separation of specific peak groups. | Introduce an isocratic hold or a step gradient at a specific organic percentage to resolve co-eluting peaks [1]. |
| Column Re-equilibration | Ensure retention time stability. | Allow sufficient time (e.g., 1-2 column volumes) for the column to return to initial conditions before the next injection [1]. |
Here are solutions to frequent issues encountered during gradient method development.
| Symptom | Potential Cause | Solution |
|---|---|---|
| High Pressure | Blocked inlet frit or capillary. | Backflush the column (if allowed), replace the guard column frit, or clean the injector [3]. |
| Pressure Fluctuation | Air in the pump, leaking piston seal, or faulty pump valve. | Purge the pump, check for leaks, and replace seals or valves as needed [3]. |
| No Pressure | Major leak or large air bubble in the system. | Check connections and seals for leaks; purge the pump to remove air [3]. |
| Symptom | Potential Cause | Solution |
|---|---|---|
| Peak Tailing | (Common for basic compounds) Interaction with silanol groups on the silica stationary phase. | Use a high-purity "Type B" silica column, reduce mobile phase pH, increase buffer concentration, or use a competing base like triethylamine (TEA) [2]. |
| Peak Fronting | Column overload, contaminated column head, or sample solvent too strong. | Reduce injection volume or sample concentration; replace the guard cartridge; ensure sample is dissolved in a solvent weaker than the mobile phase [2]. |
| Split Peaks | Blocked frit, channel in the column, or large sample solvent strength mismatch. | Backflush or replace the column; ensure the injection solvent is compatible with the mobile phase [3]. |
Retention & Baseline Problems [2] [1] [3]:
| Symptom | Potential Cause | Solution |
|---|---|---|
| Retention Time Shifts | Mobile phase composition change, leakage, insufficient column equilibration, or temperature fluctuation. | Ensure fresh, accurately prepared mobile phase; check for system leaks; allow 10 column volumes for equilibration; use a column oven [3]. |
| Baseline Drift (Gradient) | UV-absorption of the changing mobile phase. | Use UV-transparent solvents and modifiers for the wavelength you are using; match solvents in mobile phase A and B [1]. |
| Noisy Baseline | Contaminated mobile phase, air bubbles, or detector lamp issues. | Use fresh, high-purity HPLC-grade solvents; degas mobile phase thoroughly; replace the detector lamp if old [3]. |
The following diagram outlines a logical workflow for developing and optimizing your HPLC gradient method.
While a specific method for docetaxel Impurity 4 was not found, the published research provides useful context:
Here is a detailed methodology for the analysis of docetaxel and its impurities, adaptable for targeting specific impurities like Impurity 4.
1. Sample Preparation
2. HPLC-UV Instrumentation and Conditions The core of the analysis is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection. The following conditions have been proven effective [1] [2]:
| Parameter | Recommended Setting for Impurities | Alternative for Plasma Assay [2] |
|---|---|---|
| Column | C-18 Column [1] | Purospher STAR RP-18e (3.0 x 125 mm, 3 µm) |
| Mobile Phase | Gradient of water, acetonitrile, and methanol [1] | Isocratic: 20 mM Phosphate Buffer (pH 3.0):Acetonitrile (57.5:42.5 v/v) |
| Flow Rate | Optimized during gradient program [1] | 0.8 mL/min |
| Column Temperature | Not specified in sources | 55°C |
| Detection Wavelength | Not specified in sources | 227 nm |
| Injection Volume | Not specified in sources | 90 µL |
3. Method Validation To ensure the method is suitable for quantifying Impurity 4, the following validation parameters should be established, as demonstrated in the literature [1]:
The following diagram illustrates the logical workflow for developing and troubleshooting an analytical method for docetaxel impurities, based on the key challenges and solutions.
Q1: Why is polysorbate 80 a major concern in quantifying docetaxel impurities? Polysorbate 80 is a non-ionic surfactant that is essential for formulating docetaxel injection due to the drug's poor water solubility [1]. However, it is a mixture of compounds that produces multiple peaks in a chromatogram. If the analytical method is not specific enough, these excipient peaks can either mask impurity peaks (leading to underestimation) or be misidentified as impurities (leading to overestimation) [1].
Q2: What is the significance of 7-epi-docetaxel in method development? 7-epi-docetaxel is a primary degradation product of docetaxel [1]. In several published methods, this critical impurity co-elutes with a peak from polysorbate 80, making accurate quantification impossible. Therefore, demonstrating a clear separation between 7-epi-docetaxel and all placebo peaks is a key benchmark for validating a suitable stability-indicating method [1].
Q3: Where can I find reference standards for docetaxel impurities? Pharmacopeial and commercial sources provide docetaxel impurity standards. For example, Docetaxel Impurity E (10-Deacetyl Baccatin III) is available as a European Pharmacopoeia (EP) Reference Standard [3]. Various other pharmacopeial and non-pharmacopeial impurities are listed by chemical suppliers [4].
A 2008 comparative analysis of 31 generic docetaxel formulations from 14 countries found significant quality variations when measured against the originator product (Taxotere) [1] [2] [3].
The table below summarizes the key analytical findings from this study:
| Quality Parameter | Originator (Taxotere) | Generic Formulations (Findings) |
|---|---|---|
| Docetaxel Content | As expected (100%) | 21 out of 31 generics had content <90% of expected mass; 11 of these were <80% [1] [2]. |
| Total Impurities | Reference level | 23 out of 31 generics had total impurity content >3.0%, nearly double the level found in Taxotere 20 mg [1] [2]. |
| Unique Impurities | Not present | 33 impurities not found in the originator product were detected across the generic samples [1] [2]. |
| Global Quality (Desirability Analysis) | Reference | None of the 31 generic formulations had composition characteristics similar to Taxotere [1] [2]. |
The definitive 2008 study by Vial et al. used a clear and reproducible methodology [1] [2]:
This workflow can be visualized in the following diagram:
Differences in pharmaceutical quality have been investigated for their potential clinical impact. A 2016 clinical study in Morocco compared toxicities between the originator and generic docetaxel in 81 patients [4] [5] [6].
The table below shows key clinical findings:
| Clinical Outcome | Originator Drug | Generic Drugs | Statistical Significance |
|---|---|---|---|
| Hematological Toxicity (Grade II+) | 13.2% | 32.6% | p = 0.04 [4] [5] |
| Treatment Discontinuation (due to toxicity) | 7.9% | 39.5% | p = 0.001 [4] [5] |
| Unusual Skin Toxicities | 0% | 17.6% (with a specific generic) | p = 0.026 [4] [5] |
However, a more recent 2020 prospective Spanish study involving 26 hospitals concluded that while there were statistically significant differences in the incidence of various adverse events (anemia, neuropathy, skin toxicity) between different docetaxel formulations, it was not possible to establish a clear correlation with the specific excipient composition or impurity content [7]. This indicates the relationship is complex and requires more research.
The analysis of impurities like Docetaxel Impurity 4 is not an isolated task but a fundamental part of a larger quality framework. Regulatory authorities mandate that all drug products be tested with stability-indicating methods that can accurately separate and quantify all drug-related impurities from the peaks of the formulation matrix (excipients) [1]. Failure to do so can lead to:
This is particularly relevant for Docetaxel injection, which uses polysorbate 80 as a solubilizer. This excipient produces its own peaks in chromatographic analysis, which must be separated from all Docetaxel-related impurities for an accurate assessment [1]. The goal of method development is to create an HPLC assay where all known process-related and degradation impurities are baseline separated from each other and from any interfering placebo peaks.
The following workflow and methodology detail how this compound and related substances are typically analyzed to meet regulatory standards.
Based on the literature for evaluating Docetaxel injection quality, the core experimental protocol is as follows [1]:
1. Instrument and Column:
2. Key Method Parameters:
3. Sample Preparation:
4. Data Analysis and Validation:
Docetaxel has several known impurities and degradation products. The table below compares this compound with other key impurities to provide context for its role in quality control.
| Impurity Name | CAS Number | Key Characteristics | Primary Role in Regulatory Compliance |
|---|---|---|---|
| This compound | 153744-63-9 [2] | Process-related impurity; Chemical synthon [2] | Reference standard for monitoring a specific process-related impurity in the drug substance [2]. |
| Docetaxel Impurity E (10-Deacetylbaccatin III) | 32981-86-5 [3] | Starting material or degradation product; Official EP Reference Standard [3] | Pharmacopoeial standard for identification and quantification of this specific impurity as per European Pharmacopoeia methods [3]. |
| 7-Epi-docetaxel (Docetaxel Impurity C) | 153381-68-1 [4] | Major degradation product; isomer of Docetaxel [4] | Critical for stability testing; methods must separate it from polysorbate 80 peaks to avoid inaccurate results [1]. |
For researchers and drug development professionals, the essential points are:
The impurity most fitting the description of "Impurity 4" was isolated and characterized in a foundational 2006 study [1]. It was the fourth impurity eluted during HPLC analysis and was one of two non-polar impurities detected [1].
The table below summarizes the characteristics of Impurity IV and other major docetaxel impurities from the same study for comparison [1].
| Impurity Name | Type | Relative Polarity | Identified Structure | Origin |
|---|---|---|---|---|
| Impurity I | Polar | Polar | 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester | Process-related [1] |
| Impurity II | Polar | Polar | 2'-epi docetaxel | Process-related [1] |
| Impurity III | Non-polar | Non-polar | 7-epi docetaxel | Process-related [1] |
| Impurity IV | Non-polar | Non-polar | 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester | Process-related (isomer) [1] |
The identification and characterization of these impurities involve sophisticated analytical techniques. Here is a summary of the key methodologies used in the referenced research.
The workflow for the isolation and characterization of these impurities can be summarized as follows:
Understanding and controlling these impurities is critical for drug safety and efficacy.
The table below summarizes the core information available for Docetaxel Impurity 4, which is primarily offered by chemical suppliers as a reference standard.
| Property | Description |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C₁₇H₂₃NO₅ [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Primary Application | For analytical method development, validation (AMV), and Quality Control (QC) during the commercial production or Abbreviated New Drug Application (ANDA) for Docetaxel [1]. |
| Regulatory Traceability | Can be provided against pharmacopeial standards (e.g., USP, EP) based on feasibility [1]. |
A prevalent and advanced technique for analyzing impurities in Docetaxel, including Impurity 4, is High-Performance Liquid Chromatography (HPLC). The following table outlines the general approach and key considerations for developing a stability-indicating method, as detailed in a relevant study [2].
| Aspect | Methodological Detail |
|---|---|
| Core Technique | Stability-indicating HPLC method for assay and impurities [2]. |
| Key Challenge | Separating drug-related impurities (like 7-epi Docetaxel) from interference peaks caused by formulation excipients, particularly Polysorbate 80 [2]. |
| Method Optimization | Use of a C-18 column and optimization of the mobile phase gradient with multiple organic modifiers (e.g., acetonitrile and methanol) to achieve clear separation [2]. |
| Validation Parameters | Establishing Relative Response Factors (RRFs) for accurate quantification and determining a Limit of Quantitation (LOQ) for known impurities (typically <0.2 μg/mL) [2]. |
The following diagram illustrates a logical workflow for establishing a quality control process for Docetaxel impurities, integrating the information from the search results.
The table below summarizes the key identification and characterization data for this compound.
| Property | Description |
|---|---|
| Chemical Name | (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1] |
| CAS Number | 153744-63-9 [1] |
| Molecular Formula | C₁₇H₂₃NO₅ [1] |
| Molecular Weight | 321.4 g/mol [1] |
| Role & Use | Used as a reference standard for analytical method development, validation (AMV), Quality Control (QC), and commercial production, particularly for Abbreviated New Drug Applications (ANDA) [1]. |
A primary concern in controlling impurities for Docetaxel injection is separating drug-related impurities from peaks originating from the formulation's placebo matrix, particularly polysorbate 80 [2]. Failure to do so can lead to overestimation or underestimation of impurity levels [2].
The following diagram illustrates the core workflow for developing a stability-indicating method that can accurately quantify this compound and other related substances.
The table below outlines key steps for the analytical method used to control impurities in Docetaxel injection, based on the search results.
| Experimental Step | Description & Purpose |
|---|---|
| Method Development | Develop a stability-indicating HPLC method capable of separating process-related impurities, degradation products, and peaks from the formulation matrix (e.g., polysorbate 80) [2]. |
| Specificity Check | Demonstrate that the method can separate all known impurities from each other and from placebo peaks. Use techniques like spiking studies and Peak Purity analysis using a Photodiode Array (PDA) detector [2]. |
| Quantification | Use authentic impurity standards to establish Relative Retention Times (RRT) and Relative Response Factors (RRF) for accurate quantification of known impurities [2]. |
| Sensitivity | Determine the Limit of Quantification (LOQ) for Docetaxel and its known impurities. The LOQ should be sufficiently low, typically below 0.2 μg/mL, to detect impurities at the required reporting threshold [2]. |
To summarize the key findings:
For your research, I suggest focusing on the following areas: